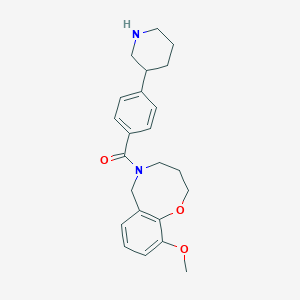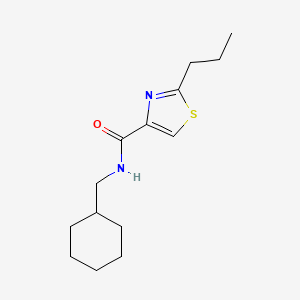
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a benzomorphan derivative that exhibits both analgesic and anti-inflammatory properties. The purpose of
Mechanism of Action
The mechanism of action of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is not fully understood. However, it is believed that this compound acts as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action is thought to contribute to the analgesic and anti-inflammatory properties of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine.
Biochemical and Physiological Effects
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been found to have a number of biochemical and physiological effects. This compound has been shown to reduce pain and inflammation in animal models, and it has also been found to have antidepressant effects. Additionally, 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been found to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in lab experiments is its potential as a new pain medication. This compound has been found to be effective in reducing pain and inflammation in animal models, and it may have fewer side effects than currently available pain medications. However, one limitation of using 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in lab experiments is its limited availability. This compound is not widely available, and its synthesis is complex and time-consuming.
Future Directions
There are several future directions for research on 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. One area of research could be the development of new pain medications based on this compound. Another area of research could be the development of new treatments for addiction and depression based on the antidepressant and anti-addictive effects of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine involves the reaction of 4-piperidin-3-ylbenzoyl chloride with 10-methoxy-5-(2-propen-1-yl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. The reaction is carried out in the presence of a base such as triethylamine and a polar solvent such as dichloromethane. The product is then purified by column chromatography to obtain 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine as a white solid.
Scientific Research Applications
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been found to have potential as a treatment for drug addiction and depression.
properties
IUPAC Name |
(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-7-2-5-20-16-25(13-4-14-28-22(20)21)23(26)18-10-8-17(9-11-18)19-6-3-12-24-15-19/h2,5,7-11,19,24H,3-4,6,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWANJHYGFBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCN(C2)C(=O)C3=CC=C(C=C3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)
![2-[5-[2-(3-chloroisoxazol-5-yl)ethyl]-1-(2,3-dihydro-1H-inden-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5686046.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686094.png)
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)

![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)